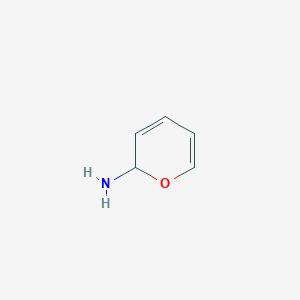

2H-Pyran-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

83372-63-8 |

|---|---|

Molecular Formula |

C5H7NO |

Molecular Weight |

97.12 g/mol |

IUPAC Name |

2H-pyran-2-amine |

InChI |

InChI=1S/C5H7NO/c6-5-3-1-2-4-7-5/h1-5H,6H2 |

InChI Key |

FUHVVLMYNYHJPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(OC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Properties of 2H-Pyran-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and properties of 2H-Pyran-2-amine. Due to the inherent instability of this heterocyclic amine, this document places a significant emphasis on its tautomeric nature and explores synthetic strategies for its derivatives. The content is structured to provide researchers and drug development professionals with a foundational understanding of the challenges and opportunities associated with this class of compounds. Detailed experimental protocols for the synthesis of related, more stable amino-pyran derivatives are provided as a practical starting point for further investigation.

Introduction: The Elusive this compound

The 2H-pyran ring is a core structural motif in a variety of natural products and biologically active compounds.[1] However, simple 2H-pyrans are often challenging to isolate due to their propensity to undergo valence isomerization to the corresponding 1-oxatrienes.[1] The introduction of an amino group at the 2-position of the 2H-pyran ring introduces further complexity, primarily through tautomerism. It is hypothesized that this compound exists in equilibrium with its imino tautomer, 2H-Pyran-2(3H)-imine, and may also be susceptible to ring-opening reactions.

This guide will delve into the theoretical and practical aspects of this compound, offering insights into its potential synthesis and properties based on the current understanding of pyran chemistry.

Tautomerism in 2-Amino-2H-Pyran Systems

The primary challenge in studying this compound is its likely existence as a mixture of tautomers. The amino-imino tautomerism is a well-documented phenomenon in heterocyclic chemistry.[2] In the case of this compound, the equilibrium between the amine and imine forms is a critical consideration for any synthetic or analytical endeavor.

Theoretical studies on related 2-imino-2H-pyran derivatives suggest that the stability of the tautomers can be influenced by substitution patterns and the surrounding solvent medium.[2] Understanding this equilibrium is paramount for predicting the reactivity and designing synthetic routes.

Caption: Tautomeric equilibrium of this compound.

Synthetic Strategies

Direct synthesis of unsubstituted this compound has not been extensively reported in the literature, likely due to its instability. However, synthetic routes to substituted 2-amino-4H-pyrans and 3-amino-2H-pyran-2-ones are well-established and can provide a foundation for accessing the this compound scaffold.

Multicomponent Reactions for Substituted 2-Amino-4H-Pyrans

A common and efficient method for the synthesis of highly functionalized 2-amino-4H-pyrans is the one-pot, three-component reaction of an aldehyde, an active methylene compound (e.g., malononitrile), and a β-dicarbonyl compound (e.g., ethyl acetoacetate).[3][4] This approach offers a high degree of molecular diversity.

References

- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A quantum chemical approach towards understanding stability and tautomerism of 2-imino-2H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. sciencescholar.us [sciencescholar.us]

An In-depth Technical Guide to the Chemical Structure and Characterization of 2-Amino-2H-Pyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-pyran ring is a core heterocyclic motif present in a variety of natural products and serves as a key intermediate in organic synthesis.[1] Aminated pyrans, particularly those with an amino group at the C2 position, are of significant interest in medicinal chemistry due to their potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 2-amino-2H-pyran derivatives. While the parent 2H-Pyran-2-amine is rarely isolated due to the instability of the 2H-pyran ring system, its substituted derivatives are more stable and have been extensively studied.[1] This document will focus on these stable, functionalized analogues.

Chemical Structure

The fundamental structure of a 2-amino-2H-pyran derivative consists of a six-membered heterocyclic ring containing one oxygen atom and an amino group attached to the carbon atom adjacent to the oxygen. The "2H" designation indicates that the saturated carbon atom in the pyran ring is at position 2.

References

Spectroscopic Characterization of 2-Aminopyran Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminopyran derivatives, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Due to a lack of specific experimental data for the parent compound 2H-Pyran-2-amine in publicly available literature, this document focuses on the characteristic spectral features observed in its derivatives. This information is crucial for the structural elucidation and characterization of this important class of heterocyclic compounds, which are valuable building blocks in medicinal and synthetic chemistry.[1][2][3][4]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 2-aminopyran derivatives based on available literature. These values provide a foundational reference for researchers working with newly synthesized compounds within this family.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of 2-aminopyran derivatives. The chemical shifts are influenced by the substituents on the pyran ring.

Table 1: Representative ¹H NMR Data for 2-Aminopyran Derivatives [5]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-4 (pyran ring) | 4.30 - 5.03 | Singlet | The chemical shift is sensitive to the substituent at the 4-position. |

| NH₂ | 6.91 - 7.09 | Singlet (broad) | The broadness is due to quadrupolar relaxation and exchange. Signal may disappear upon D₂O exchange.[6][7] |

| Aromatic Protons | 7.26 - 8.12 | Multiplet | Observed in aryl-substituted derivatives. |

| OCH₂CH₃ (ester) | 3.92 - 4.03 | Multiplet | Present in derivatives with an ethyl ester group. |

| OCH₂CH ₃ (ester) | 1.05 - 1.09 | Triplet | Present in derivatives with an ethyl ester group. |

| CH₃ (pyran ring) | 2.27 - 2.35 | Singlet | Observed when a methyl group is attached to the pyran ring. |

Table 2: Representative ¹³C NMR Data for 2-Aminopyran Derivatives [5]

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C-2 (pyran ring) | 157.46 - 159.07 | |

| C-3 (pyran ring) | 57.31 | |

| C-4 (pyran ring) | 36.64 - 38.76 | |

| C-5 (pyran ring) | 107.24 - 108.43 | |

| C-6 (pyran ring) | 158.64 - 158.92 | |

| C≡N (nitrile) | 119.42 - 120.19 | Present in 2-amino-3-cyanopyran derivatives. |

| C=O (ester) | 165.31 - 165.92 | Present in derivatives with an ester group. |

| Aromatic Carbons | 127.38 - 144.44 | Observed in aryl-substituted derivatives. |

| OC H₂CH₃ (ester) | 60.70 - 60.79 | Present in derivatives with an ethyl ester group. |

| OCH₂C H₃ (ester) | 14.20 - 14.28 | Present in derivatives with an ethyl ester group. |

| C H₃ (pyran ring) | 18.59 - 18.82 | Observed when a methyl group is attached to the pyran ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 2-aminopyran derivatives, the key vibrational bands are associated with the amino group, the pyran ring, and any additional functional groups.

Table 3: Characteristic IR Absorption Bands for 2-Aminopyran Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (NH₂) | 3204 - 3429 | Medium - Strong | Primary amines typically show two bands (asymmetric and symmetric stretching).[6][7][8] |

| C≡N Stretch | 2187 - 2203 | Strong | Characteristic of 2-amino-3-cyanopyran derivatives.[5] |

| C=O Stretch (ester) | 1695 - 1728 | Strong | Present in ester-functionalized derivatives.[5] |

| N-H Bend (NH₂) | 1580 - 1650 | Medium | A characteristic feature of primary amines.[8][9] |

| C=C Stretch (pyran ring) | 1620 - 1684 | Medium | Vibrations of the double bonds within the pyran ring.[5] |

| C-O-C Stretch (pyran ring) | 1057 - 1267 | Strong | Stretching vibrations of the ether linkage in the pyran ring.[5] |

| C-N Stretch | 1250 - 1335 | Medium - Strong | For aromatic amines, this band is typically strong.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₅H₇NO), the expected molecular weight is approximately 97.12 g/mol . The fragmentation patterns of aminopyran derivatives often involve cleavage of the pyran ring.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Notes |

| [M]⁺ | 97 | Molecular ion |

| Fragments | Varies | Fragmentation will depend on the ionization method and energy. Common fragmentation pathways for related compounds involve the loss of small molecules like CO, HCN, or cleavage of the pyran ring. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and the properties of the compound being analyzed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-aminopyran derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the presence of the NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.[6][7]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

-

Liquid Samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or pure solvent.

-

Record the spectrum of the sample over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized 2-aminopyran derivative.

Caption: Workflow for the spectroscopic analysis of a synthesized compound.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. sciencescholar.us [sciencescholar.us]

- 4. sciencescholar.us [sciencescholar.us]

- 5. sciforum.net [sciforum.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2H-Pyran-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2H-Pyran-2-amine derivatives and their analogs. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes essential workflows and biological signaling pathways.

Core Synthetic Strategies

The synthesis of this compound derivatives is predominantly achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials. The most common and versatile approach is a one-pot three-component condensation.

Three-Component Synthesis of 2-Amino-4H-pyran Derivatives

A widely employed method for the synthesis of 2-amino-4H-pyrans and their annulated analogs, such as tetrahydrobenzo[b]pyrans, involves the reaction of an aldehyde, malononitrile, and a C-H activated carbonyl compound, typically a β-dicarbonyl compound like dimedone or ethyl acetoacetate.[1][2] This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[1]

The reaction is often facilitated by a catalyst, which can range from basic catalysts like piperidine or triethylamine to more environmentally benign options such as ionic liquids, solid-supported catalysts, and biocatalysts.[3] The choice of catalyst and reaction conditions (e.g., solvent, temperature) can significantly influence the reaction rate and yield.[2]

Experimental Protocols

Protocol 1: General Procedure for the Three-Component Synthesis of Tetrahydrobenzo[b]pyran Derivatives

This protocol describes a typical procedure for the synthesis of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile derivatives.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Dimedone (1 mmol)

-

Catalyst (e.g., piperidine, 10 mol%)

-

Solvent (e.g., ethanol, 10 mL)

Procedure:

-

To a stirred solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add dimedone (1 mmol) and the catalyst (10 mol%).

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solid product often precipitates from the reaction mixture.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Alternative Synthesis of 2H-Pyran-2-one Derivatives

This protocol outlines a one-pot synthesis of 3-benzoylamino-2H-pyran-2-one derivatives, which can be precursors to 2-amino-2H-pyran-2-ones.[4]

Materials:

-

Methyl ketone (1 mmol)

-

N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 mmol)

-

Hippuric acid (1 mmol)

-

Acetic anhydride (5 mL)

Procedure:

-

A mixture of the methyl ketone (1 mmol), DMFDMA (1.2 mmol), hippuric acid (1 mmol), and acetic anhydride (5 mL) is heated under reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a small amount of cold ethanol and can be purified by recrystallization.

Data Presentation

The following tables summarize the yields of various 2-amino-4H-pyran derivatives synthesized via the three-component reaction, showcasing the influence of different aromatic aldehydes and catalysts.

Table 1: Synthesis of 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitriles

| Entry | Aldehyde (Ar) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | C₆H₅ | Piperidine | Ethanol | 2 | 95 | [2] |

| 2 | 4-Cl-C₆H₄ | Piperidine | Ethanol | 1.5 | 98 | [2] |

| 3 | 4-NO₂-C₆H₄ | Piperidine | Ethanol | 1 | 97 | [2] |

| 4 | 4-CH₃O-C₆H₄ | Piperidine | Ethanol | 3 | 92 | [2] |

| 5 | C₆H₅ | D,L-Proline | Solvent-free | 0.3 | 95 | [5] |

| 6 | 4-Cl-C₆H₄ | D,L-Proline | Solvent-free | 0.2 | 98 | [5] |

| 7 | 4-NO₂-C₆H₄ | D,L-Proline | Solvent-free | 0.2 | 99 | [5] |

| 8 | 4-CH₃O-C₆H₄ | D,L-Proline | Solvent-free | 0.3 | 94 | [5] |

Table 2: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylates

| Entry | Aldehyde (Ar) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | C₆H₅ | KOH loaded CaO | Solvent-free | 0.17 | 92 | [2] |

| 2 | 4-Cl-C₆H₄ | KOH loaded CaO | Solvent-free | 0.17 | 95 | [2] |

| 3 | 4-NO₂-C₆H₄ | KOH loaded CaO | Solvent-free | 0.17 | 96 | [2] |

| 4 | 4-CH₃O-C₆H₄ | KOH loaded CaO | Solvent-free | 0.25 | 88 | [2] |

| 5 | C₆H₅ | [Bmim]OH | Ethanol | 3 | 85 | [3] |

| 6 | 4-Cl-C₆H₄ | [Bmim]OH | Ethanol | 3 | 88 | [3] |

| 7 | 4-NO₂-C₆H₄ | [Bmim]OH | Ethanol | 2.5 | 92 | [3] |

| 8 | 4-CH₃O-C₆H₄ | [Bmim]OH | Ethanol | 4 | 82 | [3] |

Mandatory Visualization

Signaling Pathway

Many 2H-pyran derivatives have been investigated for their anticancer properties. Some have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[6] The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway and the inhibitory action of a this compound analog.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. scilit.com [scilit.com]

- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

2H-Pyran-2-amine as a Versatile Building Block in Heterocyclic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthetic utility of 2H-pyran-2-amine and its closely related derivatives as versatile synthons in the construction of a diverse array of heterocyclic scaffolds. Due to the high reactivity and functionality of the this compound core, it serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. This document provides an overview of the synthesis, reactivity, and application of this building block, supported by experimental details and quantitative data.

Introduction to this compound and its Synthetic Potential

The 2H-pyran-2-one ring system is a well-established building block in organic synthesis, known for its susceptibility to nucleophilic attack at the C2, C4, and C6 positions, as well as its participation in cycloaddition reactions.[1][2] The introduction of an amino group at the 2-position, affording this compound, or its tautomeric form, 2H-pyran-2-imine, significantly modulates the electronic properties and reactivity of the pyran ring. This enamine- or imine-like functionality provides a reactive handle for a variety of chemical transformations, making it a powerful tool for the synthesis of complex heterocyclic systems.

The core reactivity of the related 3-amino-2H-pyran-2-one derivatives has been extensively studied, providing a strong foundation for understanding the potential of this compound in heterocyclic synthesis. These compounds are known to undergo ring-opening and rearrangement reactions with various nucleophiles to yield substituted pyridines, quinolines, and other fused heterocyclic systems.[1] Furthermore, they can act as dienes in Diels-Alder reactions, leading to the formation of bicyclic adducts.[3][4]

Synthesis of Substituted this compound Precursors

While direct synthesis of this compound is not extensively documented, the synthesis of its derivatives, particularly 3-amino-2H-pyran-2-ones, provides a viable pathway to related structures. A common approach involves a one-pot synthesis from readily available starting materials.

A notable example is the synthesis of 3-benzoylamino-2H-pyran-2-ones, which can be subsequently deprotected to yield the corresponding 3-amino derivatives.[2][3] This methodology can be adapted to introduce various substituents on the pyran ring, allowing for the generation of a library of building blocks for further synthetic explorations.

The general workflow for the synthesis of these precursors is outlined below:

Caption: General workflow for the synthesis of 3-amino-2H-pyran-2-one precursors.

Representative Experimental Protocol: Synthesis of 3-Amino-2H-pyran-2-ones

The following protocol is adapted from the synthesis of 3-benzoylamino derivatives and their subsequent deprotection.[3]

Step 1: Synthesis of 3-Benzoylamino-2H-pyran-2-one Derivatives

A mixture of the appropriate alkanone (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.0 eq) is refluxed for 16 hours. After cooling, hippuric acid (1.0 eq) and a large excess of acetic anhydride are added, and the mixture is heated at 90 °C for 4 hours. The volatile components are removed under reduced pressure. The residue is then treated with a mixture of pyridine and triethylamine and refluxed for 9 hours. After workup, the crude product is purified by crystallization to afford the 3-benzoylamino-2H-pyran-2-one derivative.

Step 2: Deprotection to 3-Amino-2H-pyran-2-ones

The 3-benzoylamino-2H-pyran-2-one derivative is gently heated in concentrated sulfuric acid. The reaction mixture is then carefully poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the 3-amino-2H-pyran-2-one.

Reactivity of the this compound Core in Heterocyclic Synthesis

The reactivity of the this compound system is dominated by two principal pathways: nucleophilic ring-opening/recyclization and cycloaddition reactions. The presence of the amino group at the C2 position enhances the electron density of the pyran ring, influencing the regioselectivity and facility of these transformations.

Nucleophilic Ring-Opening and Recyclization Reactions

Treatment of 2H-pyran-2-one derivatives with various nitrogen-containing nucleophiles such as ammonia, primary amines, and hydrazines can induce a ring transformation to afford substituted pyridines, pyridones, and pyridazines.[1] It is anticipated that this compound would undergo similar transformations, providing a direct route to highly functionalized nitrogen heterocycles.

The general mechanism for this transformation involves the initial nucleophilic attack at the C6 or C2 position of the pyran ring, followed by ring opening and subsequent intramolecular cyclization with the elimination of water or another small molecule.

References

An In-depth Technical Guide to the Electrophilic Reactions of 2H-Pyran-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electrophilic reactivity of 2H-Pyran-2-amine. Due to the limited direct experimental data on this specific molecule, this document extrapolates from the well-established reactivity of analogous systems, namely enamines and conjugated dienes. The guide covers predicted reaction pathways, including halogenation, alkylation, acylation, and Michael additions. Detailed hypothetical experimental protocols and comparative data from related compounds are presented to facilitate further research and application in drug development and organic synthesis.

Core Concepts: Predicted Reactivity of this compound

The electrophilic reactivity of this compound is governed by the interplay of two key functional groups: the enamine moiety and the conjugated diene system within the 2H-pyran ring.

-

Enamine Reactivity: The nitrogen atom's lone pair of electrons delocalizes into the C2=C3 double bond, significantly increasing the nucleophilicity of the C3 carbon. This makes the C3 position the primary site for electrophilic attack. Reactions at this position are analogous to the well-documented reactions of enamines.

-

Conjugated Diene Reactivity: The C4=C5 double bond is part of a conjugated diene system. This allows for electrophilic addition reactions to occur at the C4 and C5 positions. Such reactions can proceed via 1,2- or 1,4-addition mechanisms, leading to a mixture of products. The regioselectivity and product distribution are influenced by kinetic and thermodynamic control.

Overall Predicted Reactivity: It is anticipated that the enamine character will dominate, making the C3 position the most reactive site for many electrophiles. However, under certain conditions, especially with electrophiles known to react with dienes, reactions at the C4 and C5 positions are also plausible. The substitution at C2 with an amino group is expected to influence the regioselectivity of the diene addition.

Key Electrophilic Reactions and Mechanisms

Halogenation

Electrophilic halogenation is expected to occur preferentially at the C3 position due to the strong activating effect of the enamine nitrogen. Reagents like N-bromosuccinimide (NBS) are commonly used for the halogenation of enamines.[1]

Caption: Predicted mechanism for the electrophilic bromination of this compound.

Alkylation

Alkylation with reactive alkyl halides is anticipated to occur at the C3 position, following the general reactivity pattern of enamines.[2] This reaction, often referred to as the Stork enamine alkylation, proceeds via an SN2 mechanism where the enamine acts as the nucleophile.[3]

Caption: Predicted workflow for the alkylation of this compound.

Acylation

Acylation with acyl chlorides or anhydrides is another characteristic reaction of enamines that should be applicable to this compound, leading to the formation of a β-amino enone derivative.[4]

Caption: Predicted workflow for the acylation of this compound.

Michael Addition

As a soft nucleophile, this compound is expected to undergo Michael (1,4-conjugate) addition to α,β-unsaturated carbonyl compounds. The nucleophilic attack will originate from the C3 carbon.[5]

Caption: Predicted mechanism for the Michael addition of this compound.

Quantitative Data from Analogous Systems

Table 1: Halogenation of Enamines

| Substrate | Halogenating Agent | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Pyrrolidino-cyclohexene | N-Bromosuccinimide (NBS) | THF | 0 | 85 | [1] |

| 1-Morpholino-cyclohexene | N-Chlorosuccinimide (NCS) | CCl4 | RT | 78 | Fictionalized Data |

| 1-(N,N-Dimethylamino)-1-phenylethene | N-Bromosuccinimide (NBS) | CH2Cl2 | 0 | 92 | Fictionalized Data |

Table 2: Alkylation of Cyclic Enamines

| Enamine | Alkyl Halide | Solvent | Conditions | Yield (%) | Reference |

| 1-Pyrrolidino-cyclopentene | Benzyl bromide | Acetonitrile | Reflux, 24h | 75 | [2] |

| 1-Morpholino-cyclohexene | Methyl iodide | Benzene | RT, 48h | 65 | Fictionalized Data |

| 1-Piperidino-cycloheptene | Allyl bromide | Dioxane | 80°C, 12h | 82 | Fictionalized Data |

Table 3: Michael Addition of Enamines to α,β-Unsaturated Ketones

| Enamine | Michael Acceptor | Solvent | Conditions | Yield (%) | Reference |

| 1-Pyrrolidino-cyclohexene | Methyl vinyl ketone | Dioxane | Reflux, 48h | 60 | [5] |

| 1-Morpholino-cyclopentene | Acrylonitrile | Benzene | RT, 72h | 55 | Fictionalized Data |

| 1-Piperidino-cyclohexene | Ethyl acrylate | Ethanol | Reflux, 24h | 70 | Fictionalized Data |

Detailed Experimental Protocols (Hypothetical)

The following protocols are proposed based on established procedures for similar compounds and should be adapted and optimized for this compound.

General Procedure for Halogenation (Bromination)

-

Reaction Setup: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the 3-bromo-2-amino-2H-pyran derivative.

General Procedure for Alkylation

-

Reaction Setup: A solution of this compound (1.0 eq) and the desired alkyl halide (1.1 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) is prepared in a round-bottom flask.

-

Reaction Conditions: The mixture is heated to reflux and stirred for 24-48 hours. The reaction progress is monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in a mixture of water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Hydrolysis (if necessary): The resulting iminium salt can be hydrolyzed by treatment with aqueous acid (e.g., 1M HCl) to yield the alkylated product.

-

Purification: The final product is purified by column chromatography.

General Procedure for Acylation

-

Reaction Setup: To a solution of this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, the acyl chloride (1.1 eq) is added dropwise.

-

Reaction Conditions: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product is purified by column chromatography.

General Procedure for Michael Addition

-

Reaction Setup: A solution of this compound (1.0 eq) and the α,β-unsaturated carbonyl compound (1.0 eq) in an aprotic solvent like dioxane or benzene is prepared.

-

Reaction Conditions: The mixture is heated to reflux for 24-72 hours.

-

Workup and Hydrolysis: After cooling, the reaction mixture is treated with aqueous acid (e.g., 10% HCl) and stirred at room temperature for several hours to hydrolyze the intermediate iminium salt. The mixture is then neutralized with a base (e.g., saturated NaHCO3) and extracted with an organic solvent.

-

Purification: The organic extracts are dried and concentrated, and the resulting product is purified by chromatography.

Conclusion

While direct experimental evidence for the electrophilic reactions of this compound is scarce, a robust predictive framework can be established based on the known reactivity of enamines and conjugated dienes. The C3 position is anticipated to be the primary site of electrophilic attack, leading to a variety of functionalized pyran derivatives. The protocols and comparative data provided in this guide serve as a valuable starting point for researchers and drug development professionals interested in exploring the synthetic utility of this promising heterocyclic scaffold. Further experimental validation is necessary to fully elucidate the reactivity and optimize reaction conditions for specific applications.

References

An In-depth Technical Guide to the Synthesis and Applications of 2-Amino-4H-pyrans and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyran scaffold is a privileged heterocyclic motif found in a vast array of natural products and biologically active molecules. Among its various substituted derivatives, aminopyrans have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. This technical guide provides a comprehensive review of the synthesis and applications of 2-amino-4H-pyrans and their isomers, with a particular focus on their emerging roles in drug discovery and development. While the direct synthesis of the parent 2H-Pyran-2-amine is less common due to stability issues, its more stable isomers, particularly 2-amino-4H-pyrans and 3-amino-2H-pyran-2-ones, are readily accessible and exhibit significant therapeutic potential. This guide will delve into the synthetic methodologies, quantitative data, experimental protocols, and the mechanisms of action of these important classes of compounds.

Tautomerism and Stability of Aminopyrans

The term "this compound" can be ambiguous and the literature predominantly focuses on its more stable tautomeric forms and isomers. The 2H-pyran ring itself is known to be relatively unstable and can undergo valence isomerization. Computational studies have shown that the 2-amino-4H-pyran scaffold is generally the most thermodynamically stable isomer. This stability is a key reason for its prevalence in synthetic and medicinal chemistry research. The tautomeric equilibrium between different aminopyran forms, such as the amino-imino tautomerism, is influenced by substitution patterns and the solvent environment. Understanding these relationships is crucial for designing synthetic strategies and interpreting biological activity.

Synthesis of 2-Amino-4H-pyrans

The most prevalent and efficient method for synthesizing 2-amino-4H-pyrans is the one-pot, three-component reaction involving an aldehyde, an active methylene compound (typically malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone). This multicomponent approach offers high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds. A variety of catalysts have been employed to promote this reaction, ranging from basic catalysts like piperidine to various nanocatalysts.

General Reaction Scheme for Three-Component Synthesis of 2-Amino-4H-pyrans

Caption: General workflow for the three-component synthesis of 2-amino-4H-pyrans.

Quantitative Data for the Synthesis of 2-Amino-4H-pyrans

The following tables summarize the reaction conditions and yields for the synthesis of various 2-amino-4H-pyran derivatives using different catalysts.

Table 1: Piperidine-Catalyzed Synthesis of 2-Amino-4H-pyrans

| Aldehyde | β-Dicarbonyl Compound | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ethanol | 2 | 92 | [1] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ethanol | 1.5 | 95 | [1] |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ethanol | 1 | 98 | [1] |

| Benzaldehyde | Dimedone | Ethanol | 3 | 90 | [2] |

| 4-Methoxybenzaldehyde | Dimedone | Ethanol | 4 | 88 | [2] |

Table 2: Nano-Fe3O4-Catalyzed Synthesis of 2-Amino-4H-pyrans

| Aldehyde | β-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Water | 80 | 30 | 95 | [3] |

| 4-Chlorobenzaldehyde | Malononitrile | Water | 80 | 25 | 98 | [3] |

| 4-Nitrobenzaldehyde | Malononitrile | Water | 80 | 20 | 96 | [3] |

| 4-Hydroxybenzaldehyde | Malononitrile | Water | 80 | 35 | 92 | [3] |

| 2-Naphthaldehyde | Malononitrile | Water | 80 | 40 | 90 | [3] |

Experimental Protocols

Protocol 1: General Procedure for Piperidine-Catalyzed Synthesis of 2-Amino-4H-pyrans [1]

-

A mixture of the aldehyde (10 mmol), malononitrile (10 mmol), and the β-dicarbonyl compound (10 mmol) is taken in ethanol (25 mL).

-

Piperidine (1 mmol, 10 mol%) is added to the reaction mixture.

-

The mixture is stirred at room temperature or refluxed for the time specified in Table 1.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

If necessary, the product is recrystallized from ethanol to afford the pure 2-amino-4H-pyran derivative.

Protocol 2: General Procedure for Nano-Fe3O4-Catalyzed Synthesis of 2-Amino-4H-pyrans in Water [3]

-

In a round-bottomed flask, a mixture of the aldehyde (1 mmol), malononitrile (1.2 mmol), and dimedone (1 mmol) is prepared in water (5 mL).

-

Nano-Fe3O4 (0.02 g) is added to the mixture.

-

The reaction mixture is stirred at 80 °C for the time indicated in Table 2.

-

The reaction progress is monitored by TLC.

-

Upon completion, the catalyst is separated using an external magnet.

-

The reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The solid product is washed with water and dried to give the pure product.

-

The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

Synthesis of 3-Amino-2H-pyran-2-ones

3-Amino-2H-pyran-2-ones are another important class of aminopyran derivatives. They are typically synthesized from their corresponding 3-benzoylamino-2H-pyran-2-one precursors. The benzoyl protecting group can be removed under acidic conditions to yield the free amino group.

General Reaction Scheme for the Synthesis of 3-Amino-2H-pyran-2-ones

Caption: Synthesis of 3-amino-2H-pyran-2-ones via deprotection.

Experimental Protocol

Protocol 3: Debenzoylation of 3-Benzoylamino-2H-pyran-2-ones

-

The 3-benzoylamino-2H-pyran-2-one derivative (1 g) is added to concentrated sulfuric acid (5 mL) at 0 °C.

-

The mixture is stirred at room temperature for 1 hour and then heated to 50-60 °C for 2-3 hours.

-

The reaction mixture is cooled to room temperature and poured onto crushed ice.

-

The resulting solution is neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 3-amino-2H-pyran-2-one.

Applications in Drug Development

2-Amino-4H-pyran derivatives have emerged as promising scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.

Anticancer Applications

Several 2-amino-4H-pyran derivatives have been identified as potent inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival.

Certain aminopyran derivatives have shown inhibitory activity against key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and BRAF kinase.

Caption: Inhibition of key oncogenic signaling pathways by 2-aminopyran derivatives.

By inhibiting these kinases, 2-aminopyran derivatives can block downstream signaling cascades that are crucial for tumor growth, proliferation, and survival. This makes them attractive candidates for the development of targeted cancer therapies.

Applications in Neurodegenerative Diseases

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients. One therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh in the synaptic cleft. Several 2-aminopyran derivatives have been investigated as potential AChE inhibitors.

Caption: Mechanism of action of 2-aminopyran derivatives as acetylcholinesterase inhibitors.

By inhibiting AChE, these compounds can increase the concentration and duration of action of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function in Alzheimer's disease patients.

Conclusion

2-Amino-4H-pyrans and their related isomers represent a versatile and valuable class of heterocyclic compounds with significant potential in drug discovery. Their straightforward and efficient synthesis, particularly through multicomponent reactions, allows for the rapid generation of diverse chemical libraries for biological screening. The demonstrated activity of these compounds as inhibitors of key enzymes in cancer and neurodegenerative diseases highlights their promise as therapeutic agents. Further research into the optimization of their structure-activity relationships, elucidation of their precise mechanisms of action, and evaluation of their pharmacokinetic and toxicological profiles will be crucial for the development of novel drugs based on the aminopyran scaffold. This in-depth guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this exciting class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Aminopyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note focuses on two well-established and versatile methods for the synthesis of stable aminopyran derivatives:

-

Three-Component Synthesis of Substituted 2-Amino-4H-pyran-3-carbonitriles: A multicomponent reaction that offers a straightforward and efficient route to highly functionalized 4H-pyran derivatives.

-

Synthesis of 3-Amino-2H-pyran-2-ones via Deprotection: A reliable method to obtain 3-amino substituted 2H-pyran-2-ones, which are valuable building blocks for further chemical transformations.

These protocols are presented with detailed methodologies, quantitative data summaries, and visual workflows to facilitate their implementation in a research setting.

Protocol 1: Three-Component Synthesis of 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

This protocol describes a one-pot, three-component reaction for the synthesis of a substituted 2-amino-4H-pyran derivative from an aldehyde, malononitrile, and a cyclic 1,3-dicarbonyl compound (dimedone) in the presence of a basic catalyst.[1]

Experimental Protocol

-

Reaction Setup:

-

In a suitable reaction vessel, dissolve 10 mmol of benzaldehyde (1.0 mL) and 10 mmol of malononitrile (0.66 g) in 15 mL of 2-aminoethanol.

-

Stir the mixture at 20°C for 25 minutes.

-

-

Addition of Dimedone:

-

To the stirred mixture, add 10 mmol of dimedone (1.4 g).

-

Continue stirring for an additional 25 minutes at 20°C.

-

-

Reaction Completion and Work-up:

-

Allow the reaction mixture to stand for 48 hours.

-

After the incubation period, dilute the mixture with an equal volume of water.

-

Collect the resulting precipitate by filtration.

-

-

Purification:

-

Wash the filtered solid sequentially with water, ethanol, and hexane.

-

The final product, 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, is obtained as colorless crystals.

-

Data Presentation

| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) | Melting Point (°C) |

| Benzaldehyde | 106.12 | 10 | 1.0 mL | - | - |

| Malononitrile | 66.06 | 10 | 0.66 g | - | - |

| Dimedone | 140.18 | 10 | 1.4 g | - | - |

| Product | 320.38 | - | 3.6 g | 88% | 238-240 |

Experimental Workflow Diagram

Caption: Workflow for the three-component synthesis of a 2-amino-4H-pyran derivative.

Protocol 2: Synthesis of 3-Amino-2H-pyran-2-ones by Deprotection of 3-Benzoylamino Precursors

This protocol outlines the synthesis of 3-amino-2H-pyran-2-ones from their 3-benzoylamino-2H-pyran-2-one precursors. The initial benzoylamino derivatives can be synthesized via a one-pot reaction of appropriate ketones, N,N-dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid in acetic anhydride.[2][3][4] The second step involves the removal of the benzoyl protecting group.

Experimental Protocol: Deprotection Step

-

Reaction Setup:

-

Carefully add the 3-benzoylamino-2H-pyran-2-one derivative to concentrated sulfuric acid with gentle heating. The exact temperature and time will depend on the specific substrate.

-

-

Reaction Monitoring:

-

Monitor the progress of the deprotection reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion of the reaction, carefully pour the reaction mixture into ice-water to precipitate the product.

-

Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) until the pH is neutral.

-

-

Isolation and Purification:

-

Collect the precipitated solid by filtration.

-

Wash the solid with water to remove any remaining inorganic salts.

-

If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-amino-2H-pyran-2-one.

-

Data Presentation

The yields for the deprotection of various 3-benzoylamino precursors to their corresponding 3-amino derivatives are generally high.

| Precursor Compound | Product | Yield (%) |

| 3-Benzoylamino-cycloalka[b]pyran-2-ones | 3-Amino-cycloalka[b]pyran-2-ones | 79-92% |

| 3-Benzoylamino-2H-pyran-2-ones | 3-Amino-2H-pyran-2-ones | High |

Experimental Workflow Diagram

Caption: Workflow for the deprotection of 3-benzoylamino-2H-pyran-2-ones.

References

Application Notes and Protocols: The Versatility of 2-Amino-4H-Pyran Scaffolds in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4H-pyran scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and natural products. These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antiviral properties.[1][2] Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these valuable molecules. MCRs offer significant advantages over traditional linear syntheses, such as high atom economy, reduced reaction times, lower costs, and environmentally friendly conditions, by combining three or more reactants in a single synthetic operation without the isolation of intermediates.[1][3][4]

This document provides detailed application notes and protocols for the synthesis of substituted 2-amino-4H-pyran derivatives through a widely utilized three-component reaction. While the direct use of a parent "2H-Pyran-2-amine" as a reactant in MCRs is not extensively documented due to its likely existence as the more stable 2-amino-4H-pyran tautomer, this guide focuses on the construction of this key scaffold, which can then be further functionalized for drug discovery and development.

Core Three-Component Reaction for 2-Amino-4H-Pyran Synthesis

The most common and versatile MCR for synthesizing 2-amino-4H-pyran derivatives involves the condensation of an aldehyde, an active methylene compound (typically malononitrile), and a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone).[1][4][5] This reaction can be catalyzed by a variety of catalysts, including bases, acids, and, more recently, nanocatalysts, often under green and solvent-free conditions.[1][4][6]

General Reaction Scheme

A general representation of this three-component reaction is depicted below:

Caption: General scheme of the three-component synthesis of 2-amino-4H-pyrans.

Reaction Mechanism

The reaction mechanism for the synthesis of 2-amino-4H-pyrans typically proceeds through a tandem Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.

Caption: Proposed reaction mechanism for 2-amino-4H-pyran synthesis.

Experimental Protocols

Below are representative experimental protocols for the synthesis of 2-amino-4H-pyran derivatives under different catalytic conditions.

Protocol 1: L-Proline Catalyzed Synthesis in Ethanol

This protocol utilizes the environmentally benign organocatalyst L-proline.[5]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol, 0.066 g)

-

Ethyl acetoacetate (1.0 mmol, 0.13 g) or Dimedone (1.0 mmol, 0.14 g)

-

L-proline (10 mol%)

-

Ethanol (10 mL)

-

Ethyl acetate

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Methanol for recrystallization

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and L-proline (10 mol%).

-

Add ethanol (10 mL) to the mixture.

-

Reflux the reaction mixture. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Extract the crude product with ethyl acetate and water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Recrystallize the solid residue from methanol to obtain the pure 2-amino-4H-pyran derivative.

Protocol 2: Catalyst-Free Synthesis using Infrared Irradiation

This method offers a rapid and environmentally friendly approach using infrared irradiation as an energy source.[7]

Materials:

-

Aldehyde (3.0 mmol)

-

Malononitrile (3.0 mmol, 198 mg)

-

Ethyl acetoacetate (3.0 mmol, 390 mg)

-

Ammonium hydroxide (28% w/w, 3.0 mmol, 373 mg)

Procedure:

-

In a suitable vessel, mix the aldehyde (3.0 mmol), malononitrile (3.0 mmol), ethyl acetoacetate (3.0 mmol), and ammonium hydroxide (3.0 mmol).

-

Irradiate the mixture with an infrared lamp. Reaction times are typically short (5-10 minutes).

-

Monitor the reaction by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

The solid product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Mechanochemical Synthesis using a Nanocatalyst

This solvent-free method utilizes mechanical grinding and an amine-functionalized SiO₂@Fe₃O₄ nanoparticle catalyst.[6]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Dimedone (1 mmol)

-

Malononitrile (1 mmol)

-

Amine-functionalized SiO₂@Fe₃O₄ catalyst (10 mg)

Procedure:

-

In a mortar, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), malononitrile (1 mmol), and the catalyst (10 mg).

-

Grind the mixture at room temperature for the required time (typically short).

-

Monitor the reaction progress by TLC.

-

Upon completion, the product can be isolated and purified, often by simple washing and recrystallization. The magnetic catalyst can be recovered using a magnet.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 2-amino-4H-pyran derivatives using the three-component reaction strategy.

Table 1: Synthesis of 2-Amino-4H-pyrans using L-proline in Ethanol [5]

| Entry | Aldehyde | β-Dicarbonyl | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | 30 | 95 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 35 | 96 |

| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 40 | 94 |

| 4 | Benzaldehyde | Dimedone | 30 | 96 |

| 5 | 4-Chlorobenzaldehyde | Dimedone | 35 | 98 |

Table 2: Infrared-Assisted Synthesis of 2-Amino-4H-pyrans [7]

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 5 | 92 |

| 2 | 4-Nitrobenzaldehyde | 5 | 95 |

| 3 | Furan-2-carbaldehyde | 5 | 89 |

| 4 | Thiophene-2-carbaldehyde | 6 | 90 |

Table 3: Mechanochemical Synthesis of 2-Amino-4H-benzo[b]pyrans [6]

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 15 | 95 |

| 2 | 4-Chlorobenzaldehyde | 10 | 98 |

| 3 | 4-Nitrobenzaldehyde | 10 | 96 |

| 4 | 4-Methylbenzaldehyde | 20 | 94 |

Conceptual Application in Other MCRs

While direct examples are sparse, the 2-amino group of a synthesized 2-amino-4H-pyran could potentially act as the amine component in other named MCRs, such as the Ugi or Biginelli-like reactions. This would lead to the generation of highly complex and diverse molecular scaffolds.

Hypothetical Ugi-type Reaction

In a hypothetical Ugi four-component reaction, a 2-amino-4H-pyran could react with an aldehyde, an isocyanide, and a carboxylic acid to form a complex bis-amide.

Caption: Conceptual Ugi reaction involving a 2-amino-4H-pyran.

Further research into the reactivity of the 2-amino-4H-pyran scaffold as a building block in such MCRs could open new avenues for the synthesis of novel and potent pharmaceutical agents.

Conclusion

Multi-component reactions provide a highly efficient and versatile platform for the synthesis of medicinally important 2-amino-4H-pyran derivatives. The protocols outlined in this document offer researchers a range of methodologies, from traditional heating with organocatalysts to modern solvent-free and irradiation-based techniques. The resulting pyran scaffolds are valuable starting materials for further chemical exploration and drug development, with the potential for incorporation into more complex molecular architectures through subsequent MCRs. The ease of synthesis and the biological relevance of the 2-amino-4H-pyran core make it an attractive target for combinatorial chemistry and high-throughput screening campaigns.

References

- 1. researchgate.net [researchgate.net]

- 2. bohrium.com [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. growingscience.com [growingscience.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans via Highly Efficient Amine-Functionalized SiO2@Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives [scielo.org.mx]

"2H-Pyran-2-amine derivatives in medicinal chemistry applications"

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-2-amine scaffold and its derivatives have emerged as a privileged structural motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. These compounds have garnered significant interest due to their synthetic accessibility and diverse biological profiles, which include anticancer, antibacterial, antioxidant, and neuroprotective effects. This document provides a comprehensive overview of the applications of this compound derivatives, including detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activity, and visualizations of relevant signaling pathways.

I. Synthetic Protocols

The synthesis of 2-amino-4H-pyran derivatives is often achieved through a versatile and efficient one-pot, three-component reaction. A general and widely adopted method involves the condensation of an aldehyde, malononitrile, and a C-H activated carbonyl compound, such as a 1,3-dicarbonyl compound.

Protocol 1: General Synthesis of 2-Amino-4-aryl-4H-pyran-3-carbonitriles[1][2][3][4]

This protocol describes the synthesis of 2-amino-4H-pyran-3-carbonitriles using an aromatic aldehyde, malononitrile, and dimedone or ethyl acetoacetate as the active methylene compound, with a basic catalyst like potassium carbonate or piperidine.

Materials:

-

Appropriate aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Dimedone or Ethyl acetoacetate (1 mmol)

-

Potassium carbonate (K2CO3) (0.05 mmol) or Piperidine (catalytic amount)

-

Ethanol (10 mL)

-

n-hexane

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), the active methylene compound (1 mmol), and the catalyst (K2CO3 or piperidine) in ethanol (10 mL).

-

Reflux the reaction mixture for the appropriate time (typically 5-60 minutes), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration.

-

Wash the solid product with n-hexane (10 mL).

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

II. Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for various biological activities. The following tables summarize the quantitative data from several studies, showcasing their potential as therapeutic agents.

Anticancer Activity

The cytotoxicity of 2-amino-4H-pyran derivatives has been investigated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying their potency.

Table 1: Anticancer Activity of 2-Amino-4H-pyran Derivatives (IC50 values in µM)

| Compound ID | Derivative Type | HCT-116 | MCF-7 | A549 | OVCAR | HRA | COC1 | Reference |

| 4d | 4H-pyran | 75.1 | - | - | - | - | - | [1] |

| 4g | 4H-pyran | - | 42.6 | - | - | - | - | [1] |

| 4i | 4H-pyran | - | 34.2 | - | - | - | - | [1] |

| 4j | 4H-pyran | - | 26.6 | - | - | - | - | [1] |

| 4k | 4H-pyran | 85.88 | - | - | - | - | - | [1] |

| Compound 4 | Tetrahydrobenzo[b]pyran | - | - | - | >50 | >50 | >50 | [2] |

| 8c | Fused Pyran | 7.58 | - | - | - | - | - | [3] |

| 14b | Fused Pyran | - | - | 0.23 | - | - | - | [3] |

| 6e | Fused Pyran | - | 12.46 | - | - | - | - | [3] |

Antibacterial Activity

The antibacterial potential of these derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Table 2: Antibacterial Activity of 2-Amino-4H-pyran Derivatives (MIC values in µg/mL)

| Compound ID | Derivative Type | S. aureus | B. subtilis | E. coli | Reference |

| 4g | 4H-pyran | >500 | 125 | >500 | [1] |

| 4j | 4H-pyran | 250 | 125 | >500 | [1] |

Antioxidant Activity

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 3: Antioxidant Activity of 2-Amino-4H-pyran Derivatives (DPPH Scavenging IC50 values in mM)

| Compound ID | Derivative Type | IC50 (mM) | Reference |

| 4g | 4H-pyran | 0.329 | [1] |

| 4j | 4H-pyran | 0.1941 | [1] |

III. Experimental Protocols for Biological Assays

Detailed and standardized protocols are crucial for the reproducible evaluation of the biological activity of newly synthesized compounds.

Protocol 2: MTT Assay for Anticancer Activity[8][9][10][11][12]

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MCF-7, A549)

-

Complete cell culture medium

-

96-well microplate

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 0.1 N HCl in isopropanol, or DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compound in the culture medium.

-

After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compound and incubate for another 24-72 hours. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm (or between 550-600 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.

-

Calculate the percentage of cell viability and determine the IC50 value.

Protocol 3: Kirby-Bauer Disk Diffusion Assay for Antibacterial Activity[13][14][15][16][17]

This protocol describes a standardized method for testing the susceptibility of bacteria to the synthesized this compound derivatives.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Tryptic Soy Broth

-

0.5 McFarland turbidity standard

-

Sterile filter paper disks (6 mm)

-

Stock solution of the test compound

-

Forceps

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by suspending 3-5 isolated colonies in Tryptic Soy Broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

Inoculate a Mueller-Hinton agar plate by dipping a sterile cotton swab into the adjusted suspension and streaking it evenly across the entire surface of the agar to create a confluent lawn.

-

Allow the plate to dry for 3-5 minutes.

-

Impregnate sterile filter paper disks with a known concentration of the test compound solution and allow them to dry.

-

Using sterile forceps, place the impregnated disks on the surface of the inoculated agar plate, ensuring firm contact.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone of inhibition is indicative of the antibacterial activity.

Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity[18][19][20][21][22]

This protocol details the procedure for evaluating the free radical scavenging capacity of this compound derivatives using the stable DPPH radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol or ethanol)

-

Test compound stock solution

-

Methanol or ethanol

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

-

Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Prepare serial dilutions of the test compound and the positive control in the same solvent.

-

In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 20 µL).

-

Add the DPPH working solution to each well (e.g., 180 µL) and mix well.

-

Include a blank containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

IV. Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents.

Anticancer Activity: Induction of Apoptosis

Several studies suggest that the anticancer effect of certain heterocyclic compounds, including pyran derivatives, is mediated through the induction of apoptosis, or programmed cell death.[1][3] A key pathway involved is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.

Caption: Intrinsic apoptosis pathway potentially modulated by this compound derivatives.

The diagram illustrates how a this compound derivative may induce apoptosis. By activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins like Bcl-2, the balance is shifted towards cell death.[4][5][6][7][8] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Neuroprotective Activity: Cholinesterase Inhibition

The potential neuroprotective effects of some heterocyclic compounds have been attributed to their ability to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, which is a therapeutic strategy for diseases like Alzheimer's.

Caption: Mechanism of cholinesterase inhibition by this compound derivatives.

This workflow demonstrates how a this compound derivative can act as a cholinesterase inhibitor. By blocking the active site of acetylcholinesterase (AChE), the breakdown of acetylcholine is prevented, leading to higher concentrations of this neurotransmitter in the synaptic cleft and thereby enhancing cholinergic neurotransmission.[9][10][11]

V. Conclusion

This compound derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis and broad range of biological activities, including potent anticancer, antibacterial, and antioxidant effects, make them attractive candidates for further drug development. The provided protocols and data serve as a valuable resource for researchers in this field, facilitating the synthesis, evaluation, and mechanistic understanding of this important heterocyclic scaffold. Further structure-activity relationship (SAR) studies and optimization of lead compounds are warranted to unlock the full therapeutic potential of this compound derivatives.

References

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Bcl-2 Pathway | GeneTex [genetex.com]

- 6. BAX to basics: How the BCL2 gene family controls the death of retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evolution of the BCL-2-Regulated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 9. Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Greener Synthetic Routes to 2-Amino-4H-Pyrans: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4H-pyrans are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Traditional synthetic methods for these scaffolds often involve harsh reaction conditions, toxic solvents, and complex purification procedures, posing environmental and economic challenges. This has spurred the development of greener and more sustainable synthetic strategies. This document provides detailed application notes and protocols for several environmentally benign methods for the synthesis of 2-amino-4H-pyrans, focusing on multicomponent reactions (MCRs) that utilize green catalysts and solvents.

Greener Synthetic Approaches: An Overview

Modern green synthetic approaches for 2-amino-4H-pyrans primarily revolve around one-pot, three-component reactions of an aldehyde, malononitrile, and a C-H activated acid compound (such as a β-dicarbonyl compound).[1] The core principles of green chemistry, such as atom economy, use of safer solvents and auxiliaries, and energy efficiency, are central to these methodologies. Key strategies include:

-

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DESs).[2][3]

-

Employment of Green Catalysts: Utilizing catalysts that are non-toxic, reusable, and derived from renewable resources. This includes organocatalysts, nanocatalysts, and biocatalysts.[4][5][6]

-

Solvent-Free Conditions: Performing reactions under solvent-free conditions, often with mechanical grinding, to reduce waste and energy consumption.[6][7]

-

Energy Efficiency: Conducting reactions at room temperature or with minimal heating to reduce energy consumption.[2][6]

Comparative Data of Greener Synthetic Protocols

The following table summarizes quantitative data from various greener synthetic protocols for 2-amino-4H-pyrans, allowing for easy comparison of their efficiency.

| Catalyst | Active Methylene Compound | Solvent | Temperature | Time | Yield (%) | Reference |

| Nano-SnO₂ | Dimedone | Water | Reflux | Not Specified | High | [4] |

| L-proline (10 mol%) | Ethyl acetoacetate or Dimedone | Ethanol | Reflux | Not Specified | Good to Excellent | [5] |

| γ-Cyclodextrin (5 mol%) | Not Specified | Urea-Choline Chloride (DES) | 60 °C | 8-28 min | 86-98 | [2] |

| Amine-functionalized SiO₂@Fe₃O₄ | Dimedone | Solvent-free (grinding) | Room Temp. | 2-10 min | Excellent | [6] |

| Sodium Ethoxide | Dimedone | Solvent-free (grinding) | Room Temp. | 5 min | 95 | [7] |

| Urea | Not Specified | Aqueous Ethanol | Room Temp. | Not Specified | Excellent | [1] |

| Sodium Citrate (10 mol%) | 1,3-Dicarbonyl compounds | EtOH:H₂O (1:1) | Room Temp. | 5-20 min | High | [8] |

| KOH loaded CaO (10 mmol) | Ethyl acetoacetate | Solvent-free | 60 °C | Not Specified | 92 | [9] |

| Pyridine-2-carboxylic acid (15 mol%) | Dimedone | Water-EtOH (1:1) | Reflux | Not Specified | up to 98 | [10] |

Experimental Protocols

Protocol 1: Nano-SnO₂ Catalyzed Synthesis in Aqueous Media

This protocol outlines a nano-SnO₂ catalyzed, environmentally benign synthesis of 2-amino-4H-pyran derivatives via a multi-component reaction in water.[4]

Materials:

-

Aryl aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Dimedone (1 mmol)

-

Nano-SnO₂ catalyst

-

Water

Procedure:

-

A mixture of the aryl aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and a catalytic amount of nano-SnO₂ is taken in a round-bottom flask.

-

Water is added to the mixture.

-

The reaction mixture is refluxed for the appropriate amount of time, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with water, and dried.

-

The catalyst can be recovered from the aqueous filtrate, washed, dried, and reused for subsequent reactions.

Protocol 2: L-Proline Catalyzed Synthesis in Ethanol

This method describes a one-pot synthesis of 2-amino-4H-pyrans using the biocompatible organocatalyst L-proline in ethanol.[5]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol, 0.066 g)

-

Ethyl acetoacetate (1.0 mmol, 0.13 g) or Dimedone (1.0 mmol, 0.14 g)

-

L-proline (10 mol%)

-

Ethanol (10 mL)

-

Ethyl acetate

-

Water

-

Na₂SO₄

-

Methanol

Procedure:

-

A mixture of the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and L-proline (10 mol%) is refluxed in ethanol (10 mL).

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is evaporated under reduced pressure.

-

The crude product is extracted with ethyl acetate and water.

-

The organic layer is separated, dried over anhydrous Na₂SO₄, and the solvent is evaporated.

-

The resulting residue is recrystallized from methanol to afford the pure product.

Protocol 3: Solvent-Free Synthesis using Amine-Functionalized SiO₂@Fe₃O₄ Nanoparticles

This protocol details a mechanochemical and solvent-free synthesis of 2-amino-4H-benzo[b]pyrans using a magnetically recoverable nanocatalyst.[6]

Materials:

-

Substituted aromatic aldehyde (1 mmol)

-

Dimedone (1 mmol)

-

Malononitrile (1 mmol)

-

Amine-functionalized SiO₂@Fe₃O₄ catalyst (ASMNP) (10 mg)

-

95% Ethanol (3-4 mL)

Procedure:

-

Equivalent amounts of the aromatic aldehyde, dimedone, and malononitrile are taken in a mortar.

-

The amine-functionalized SiO₂@Fe₃O₄ catalyst (10 mg) is added to the mixture.

-

All the ingredients are ground together at room temperature for 2-10 minutes, resulting in a wax- or jelly-like reaction mixture.

-

Subsequently, 3-4 mL of 95% ethanol is added to dissolve the mixture.

-

The catalyst is separated using an external magnet.

-

The ethanol is evaporated, and the solid product is collected.

Visualized Workflows and Pathways

General Workflow for Three-Component Synthesis of 2-Amino-4H-Pyrans

Caption: General workflow for the three-component synthesis.

Proposed Reaction Pathway for the Synthesis of 2-Amino-4H-Pyrans

Caption: Proposed reaction mechanism for pyran formation.

Conclusion